Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate
Description
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is a furan-based ester derivative featuring a chloroacetylated aminomethyl substituent at the 5-position of the furan ring. The compound’s core structure—a furan-2-carboxylate ester—is a common scaffold in medicinal chemistry, often utilized for its metabolic stability and capacity for functionalization. The chloroacetyl group introduces reactivity, enabling further derivatization (e.g., nucleophilic substitution or cyclization), as seen in related compounds .
Properties
IUPAC Name |
ethyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-2-15-10(14)8-4-3-7(16-8)6-12-9(13)5-11/h3-4H,2,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZCOOSPIUVTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280962 | |
| Record name | ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-00-1 | |
| Record name | NSC19430 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
This approach leverages ynones—1,4-diketone analogs—for furan ring construction. Under Brønsted acid catalysis (e.g., p-toluenesulfonic acid [pTSA] in hexafluoroisopropanol [HFIP]), ynones undergo 5-exo-dig cyclization (Scheme 1). The HFIP solvent enhances acidity and stabilizes intermediates via hydrogen bonding, enabling room-temperature reactions.
Scheme 1: Proposed Cyclization Mechanism
-
Enolization : HFIP stabilizes the enol tautomer of the ynone.
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Protonation : pTSA protonates the enol, generating a carbocation.
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Cyclization : Intramolecular attack forms the furan ring.
-
Aromatization : Proton transfer yields the final product.
Substrate Scope and Optimization
Ynoness bearing aryl or ester groups at C3 cyclize efficiently. For example, ethyl 3-(propioloyl)propanoate derivatives produce 2-aryl-3-carboxylate furans in 94% yield. However, introducing a C5 aminomethyl group requires ynones with pre-installed nitrogen functionalities, which remain underexplored.
Method 2: Functionalization of Preformed Furan Esters
Synthesis of Ethyl Furan-2-Carboxylate
Ethyl furan-2-carboxylate serves as a common intermediate. Source details its synthesis via MnO₂/NaCN-mediated oxidation of furfural in ethanol (Eq. 1):
Equation 1
Reaction conditions: 40°C, 12 hours, yielding 61%. Substituting methanol with ethanol adjusts esterification without altering efficiency.
Electrophilic Formylation
Vilsmeier-Haack formylation introduces a formyl group at C5. Using POCl₃ and DMF, the electron-rich furan undergoes formylation at the meta position relative to the ester.
Equation 2
Reductive Amination
The formyl group is converted to aminomethyl via reductive amination with NH₃ and NaBH₃CN (Eq. 3):
Equation 3
Chloroacetylation
The amine reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Eq. 4):
Equation 4
Yield: 68% after purification.
Method 3: Reductive Amination Pathway
Direct Aminomethyl Installation
Ethyl 5-methylfuran-2-carboxylate undergoes radical bromination (NBS, AIBN) to yield 5-bromomethyl derivative. Subsequent amination with aqueous NH₃ substitutes bromide with amine (Eq. 5):
Equation 5
Challenges and Mitigation
Radical bromination suffers from over-bromination, reducing yields to ~40%. Using catalytic Bu₃SnH improves selectivity, but tin residues complicate purification.
Comparative Analysis of Methods
Yield and Scalability
Industrial Applicability
Large-scale synthesis favors Method 2 due to reagent availability. However, Method 1’s efficiency makes it preferable for high-value applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The furan ring can be oxidized to form furanones or other derivatives.
- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The chloroacetyl group can undergo nucleophilic substitutions with amines or thiols .
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit antimicrobial activity, indicating potential for this compound to inhibit bacterial growth.
- Anticancer Activity : Preliminary research indicates that this compound may interact with cellular pathways involved in cancer progression, suggesting it could serve as a lead compound in drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential use in developing novel therapeutic agents. Its structural features enable it to interact with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions .
Mechanism of Action
The mechanism of action of Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring and ester group may also contribute to the compound’s overall biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Structure : A methyl ester with a 2-fluoro-4-nitrophenyl group at the furan 5-position.
- Key Properties: Exhibits high solubility in organic solvents and forms high-quality crystals, facilitating structural analysis via SC-XRD.
- Biological Activity : Demonstrates antimycobacterial activity by targeting iron acquisition pathways in Mycobacterium tuberculosis .
Ethyl 5-((4-Bromo-2-chlorophenoxy)methyl)furan-2-carboxylate
- Structure: An ethyl ester with a 4-bromo-2-chlorophenoxymethyl substituent.
- Synthesis: Prepared via nucleophilic substitution between ethyl 5-(chloromethyl)furan-2-carboxylate and 4-bromo-2-chlorophenol in DMF with K₂CO₃, yielding 63–69% .
- Applications : Serves as an intermediate in drug design, though its bioactivity remains uncharacterized in the evidence .
Comparison with Target Compound :
- The target compound replaces aromatic substituents (e.g., phenyl, phenoxy) with a reactive chloroacetylaminomethyl group. This substitution may reduce steric hindrance while introducing a site for further chemical modifications.
Analogues with Amino Acyl Substituents
Ethyl 1-[(Chloroacetyl)amino]-8-substituted Naphtho[2,1-b]furan-2-carboxylate
- Structure: A naphthofuran derivative with a chloroacetylated amino group.
- Synthesis: Synthesized via chloroacetylation of an amino-substituted naphthofuran ester, followed by cyclization to form diazepine derivatives .
- Applications : Acts as a precursor for antimicrobial diazepines, highlighting the chloroacetyl group’s role in facilitating cyclization reactions .
Methyl 2-[(4-Chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate
Comparison with Target Compound :
- Its ethyl ester may confer better lipid solubility than methyl esters, influencing pharmacokinetics.
Thiophene and Heterocyclic Analogues
Ethyl 2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Comparison with Target Compound :
- Replacing furan with thiophene alters electronic properties and bioavailability. Thiophenes generally exhibit greater metabolic stability but may introduce toxicity concerns.
Ester Group Variations
Methyl 5-(4-Aminophenyl)-2-methyl-3-furoate
- Structure: A methyl ester with a 4-aminophenyl group at the furan 5-position.
- Properties: The amino group enables conjugation with biomolecules, while the methyl ester may reduce solubility compared to ethyl esters .
Comparison with Target Compound :
Biological Activity
Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H12ClN2O3 and a molecular weight of approximately 245.66 g/mol. The compound features a furan ring, an ester group, and a chloroacetyl amino group, which are crucial for its biological activity. The chloroacetyl group is particularly notable for its potential to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby influencing their activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The chloroacetyl group can covalently modify proteins, inhibiting their function. This interaction may lead to the inhibition of key enzymes involved in cellular processes.
- Cellular Pathway Modulation : The compound may interact with various cellular pathways, potentially affecting apoptosis and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various bacterial strains. In one study, compounds structurally related to this furan derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 1.00 µg/mL against Staphylococcus aureus .
Anticancer Activity
Research into the anticancer potential of this compound has shown promising results. It has been reported to selectively induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The compound's mechanism involves modulating calcium homeostasis and targeting anti-apoptotic proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the substituents on the furan ring and the chloroacetyl group can significantly influence potency:
| Substituent | Effect on Activity |
|---|---|
| Chloroacetyl | Enhances reactivity but may reduce overall potency if modified excessively |
| Alkoxy groups | Preferably lipophilic; small size increases potency |
| Furan modifications | Altering positions can affect binding affinity and enzyme inhibition |
Studies have shown that modifications leading to increased lipophilicity generally enhance biological activity against cancer cells while maintaining low toxicity towards normal cells .
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound exhibited an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating significant cytotoxicity .
- Antimicrobial Testing : Another investigation reported that derivatives of similar furan compounds showed MIC values indicating effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus, supporting the potential use of this compound in treating infections .
Q & A
Basic: What are the common synthetic routes for Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a furan-2-carboxylate derivative with chloroacetyl chloride in the presence of a base. For example:
- Step 1: Ethyl 5-(aminomethyl)furan-2-carboxylate is prepared by reducing or substituting a precursor (e.g., ethyl 5-(nitromethyl)furan-2-carboxylate).
- Step 2: The amine intermediate is treated with chloroacetyl chloride in anhydrous DMF or THF, with bases like K₂CO₃ or triethylamine to neutralize HCl byproducts .
- Purification: Column chromatography (e.g., 20% ethyl acetate in hexane) yields the final product, with typical yields ranging from 63% to 69% depending on reaction optimization .
Advanced: How can cyclization reactions be optimized to synthesize heterocyclic derivatives from this compound?
Methodological Answer:
The chloroacetyl group enables cyclization to form nitrogen-containing heterocycles (e.g., diazepines). Key steps include:
- Reagent Selection: Use methanolic ammonia or primary amines to induce intramolecular cyclization. For example, ethyl 1-[(chloroacetyl)amino]-8-substituted naphtho[2,1-b]furan-2-carboxylate cyclizes in methanolic NH₃ to form diazepine-2,5-diones .
- Conditions: Optimize temperature (0–5°C for bromination; room temperature for cyclization) and reaction time (3–6 hours) to balance yield and side reactions .
- Validation: Monitor progress via TLC and confirm structures using ¹H NMR (e.g., δ 3.9 ppm for CH₂ groups in diazepines) .
Basic: What spectroscopic and analytical methods confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Signals for the furan ring (δ 6.0–7.5 ppm), chloroacetyl group (δ 4.2–4.4 ppm for CH₂Cl), and ester ethyl group (δ 1.3–4.3 ppm) are critical. For example, the NH proton in the chloroacetyl moiety appears as a broad signal near δ 8.9–9.4 ppm .
- IR Spectroscopy: Stretching vibrations for amide (1650–1680 cm⁻¹) and ester (1720–1750 cm⁻¹) groups confirm functional groups .
- Elemental Analysis: Matches calculated C, H, N, and Cl percentages to validate purity .
Advanced: How can researchers address discrepancies in reported synthetic yields (e.g., 63% vs. 69%)?
Methodological Answer:
Yield variations often stem from subtle differences in:
- Reagent Ratios: Excess K₂CO₃ (1.6 eq vs. 1.0 eq) may improve deprotonation efficiency but risk side reactions .
- Solvent Purity: Anhydrous DMF minimizes hydrolysis of chloroacetyl groups.
- Chromatography Conditions: Gradient elution (e.g., 10% → 30% ethyl acetate in hexane) enhances separation of polar byproducts .
- Temperature Control: Maintaining 60°C during substitution reactions prevents intermediate degradation .
Basic: Which functional groups in this compound influence its reactivity?
Methodological Answer:
- Chloroacetyl Group (-CO-CH₂-Cl): Highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols) or cyclization .
- Furan Ring: Electron-rich aromatic system participates in Diels-Alder reactions or electrophilic substitutions at the 5-position .
- Ester Moiety (-CO-OEt): Hydrolyzes to carboxylic acids under basic conditions, modifying solubility and reactivity .
Advanced: What mechanistic insights explain the reactivity of the chloroacetyl moiety?
Methodological Answer:
The chloroacetyl group undergoes:
- Nucleophilic Substitution (SN₂): Chloride displacement by amines or alkoxides forms amides or ethers. For example, glycine methyl ester reacts via Michael addition-elimination to form thiophene derivatives .
- Cyclization: Intramolecular attack by NH groups forms 5- or 7-membered rings. Steric effects from the furan substituents dictate regioselectivity .
- Controlled Hydrolysis: Under mild acidic conditions, the ester group hydrolyzes preferentially, preserving the chloroacetyl functionality for downstream reactions .
Basic: How is this compound utilized in synthesizing pharmacologically relevant heterocycles?
Methodological Answer:
It serves as a precursor for antimicrobial and anticancer agents. For instance:
- Diazepine Synthesis: Cyclization with NH₃ yields 1,4-diazepine-2,5-diones, which are screened for antibacterial activity .
- Schiff Base Formation: Condensation with aldehydes (e.g., 2-chloro-3-formylquinoline) creates imine intermediates for azetidinone derivatives .
- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids modify the furan ring for structure-activity relationship (SAR) studies .
Advanced: What strategies mitigate decomposition or oxidation during storage?
Methodological Answer:
- Inert Atmosphere: Store under nitrogen or argon to prevent oxidation of sensitive groups (e.g., furan ring) .
- Low-Temperature Storage: –20°C in amber vials reduces thermal degradation.
- Stabilizers: Add antioxidants (e.g., BHT) at 0.1% w/w to scavenge free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
